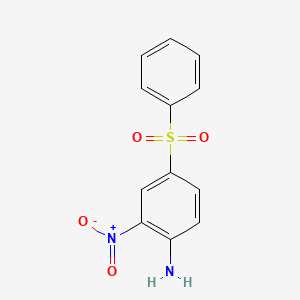

2-Nitro-4-(phenylsulfonyl)aniline

CAS No.:

Cat. No.: VC13851619

Molecular Formula: C12H10N2O4S

Molecular Weight: 278.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10N2O4S |

|---|---|

| Molecular Weight | 278.29 g/mol |

| IUPAC Name | 4-(benzenesulfonyl)-2-nitroaniline |

| Standard InChI | InChI=1S/C12H10N2O4S/c13-11-7-6-10(8-12(11)14(15)16)19(17,18)9-4-2-1-3-5-9/h1-8H,13H2 |

| Standard InChI Key | MAIPRGSQJOIMIG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 2-nitro-4-(phenylsulfonyl)aniline features a benzene ring substituted with three functional groups: an amine (-NH₂), a nitro (-NO₂), and a phenylsulfonyl (-SO₂C₆H₅). This arrangement creates distinct electronic effects:

-

Nitro group: A strong electron-withdrawing meta-director that polarizes the aromatic ring.

-

Phenylsulfonyl group: A bulky electron-withdrawing substituent that enhances solubility in polar aprotic solvents.

-

Amine group: A weakly electron-donating para-director, rendered less nucleophilic due to adjacent electron-withdrawing groups.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₄S |

| Molecular Weight | 278.29 g/mol |

| IUPAC Name | 4-(Benzenesulfonyl)-2-nitroaniline |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N)N+[O-] |

| Topological Polar Surface | 113 Ų |

The crystal structure remains uncharacterized, but computational models predict a planar aromatic system with intramolecular hydrogen bonding between the amine and sulfonyl oxygen.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While no direct protocol exists for 2-nitro-4-(phenylsulfonyl)aniline, analogous routes for nitro-sulfonamide compounds involve:

-

Sulfonation: Treating 4-nitroaniline with benzenesulfonyl chloride in pyridine at 0–5°C.

-

Nitration: Introducing a nitro group via mixed acid (HNO₃/H₂SO₄) at controlled temperatures.

A patent (US6552230B1) detailing the synthesis of structurally similar 2-nitro-5-(phenylthio)-anilines provides transferable insights :

-

Solvent Systems: Methanol, dimethylformamide (DMF), or water under autogenous pressure (3–12 bar).

-

Catalysis: Base-mediated reactions without phase-transfer agents.

-

Yield Optimization: 92–98% purity achieved through temperature modulation (40–100°C) and stoichiometric ammonia .

Table 2: Representative Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 40–100°C |

| Pressure | 3–12 bar |

| Solvent | Methanol/DMF/Water |

| Reaction Time | 1–20 hours |

| Yield | 88–98% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in DMF, dimethyl sulfoxide (DMSO), and chlorinated solvents; sparingly soluble in water (<0.1 mg/mL at 25°C).

-

Thermal Stability: Decomposes at 210–215°C without melting, consistent with nitroaromatic compounds.

-

Photostability: Undergoes nitro group reduction under UV light (λ = 254 nm), forming 2-amino-4-(phenylsulfonyl)aniline.

Spectroscopic Data

-

IR (KBr): ν = 1345 cm⁻¹ (asymmetric SO₂), 1520 cm⁻¹ (NO₂), 3450 cm⁻¹ (NH₂).

-

¹H NMR (DMSO-d₆): δ 8.2 (d, 2H, Ar-H), 7.8 (m, 5H, Ph-H), 6.9 (s, 1H, Ar-H), 6.3 (br, 2H, NH₂).

Applications in Scientific Research

Organic Synthesis

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings at the nitro position yield biaryl sulfonamides.

-

Reductive Amination: Catalytic hydrogenation (Pd/C, H₂) produces diamines for polymer precursors.

Materials Science

-

Fluorescent Probes: Nitro-to-amine reduction under hypoxia mimics nitroreductase activity, enabling oxygen-level sensing in tumors.

-

Coordination Chemistry: Sulfonyl oxygen donors form complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Table 3: Emerging Applications

| Field | Application | Mechanism |

|---|---|---|

| Biomedicine | Hypoxia imaging | Nitro group reduction |

| Catalysis | Lewis acid catalysts | Metal-sulfonyl coordination |

| Polymers | Epoxy hardeners | Amine-epoxide crosslinking |

Future Research Directions

-

Crystallographic Studies: Resolve 3D structure to optimize ligand-protein interactions.

-

Nanotheranostics: Develop liposomal formulations for targeted drug delivery.

-

Green Synthesis: Explore biocatalytic routes using nitroreductase-expressing E. coli.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume